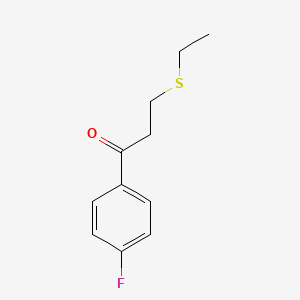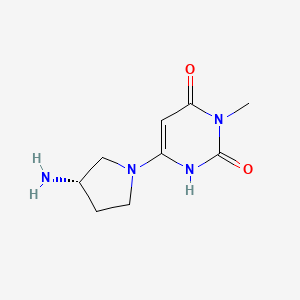![molecular formula C12H19ClN4O2 B13474620 3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride](/img/structure/B13474620.png)
3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride is a chemical compound with the molecular formula C12H19ClN4O2. It is characterized by the presence of an azido group, which is known for its reactivity, and an aniline moiety, which is a common structural motif in many organic compounds.
Métodos De Preparación
The synthesis of 3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of 3-(3-bromopropoxy)propoxybenzene with sodium azide to introduce the azido group. This is followed by the reduction of the intermediate product to yield the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Análisis De Reacciones Químicas
3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride undergoes various types of chemical reactions:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azido group. Common reagents used in these reactions include hydrogen gas (for reduction) and oxidizing agents like potassium permanganate (for oxidation).
Aplicaciones Científicas De Investigación
3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of azido group reactivity and its interactions with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride involves its reactivity with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is exploited in various applications, including bioconjugation and material science.
Comparación Con Compuestos Similares
3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride can be compared with other azido-containing compounds such as 3-azidopropylamine and 3-azidopropanol. While these compounds share the azido functional group, this compound is unique due to its aniline moiety, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C12H19ClN4O2 |
|---|---|
Peso molecular |
286.76 g/mol |
Nombre IUPAC |
3-[3-(3-azidopropoxy)propoxy]aniline;hydrochloride |
InChI |
InChI=1S/C12H18N4O2.ClH/c13-11-4-1-5-12(10-11)18-9-3-8-17-7-2-6-15-16-14;/h1,4-5,10H,2-3,6-9,13H2;1H |
Clave InChI |
ZXJNFWIWDXEFIO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OCCCOCCCN=[N+]=[N-])N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}-2-hydroxyacetic acid](/img/structure/B13474538.png)


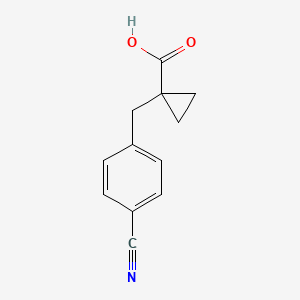
![1-{7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanaminehydrochloride](/img/structure/B13474555.png)
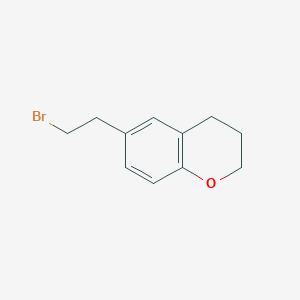
![(2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride](/img/structure/B13474571.png)
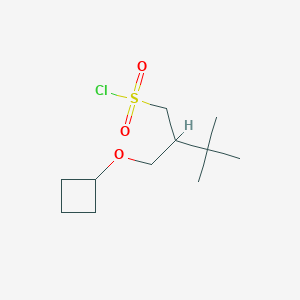
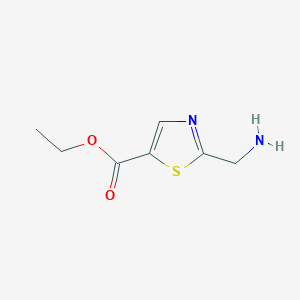
methanone](/img/structure/B13474593.png)
![6-(2-Methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13474598.png)
